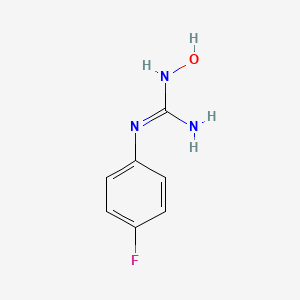
Guanidine,N-(4-fluorophenyl)-N'-hydroxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’'-(4-Fluorophenyl)-N-hydroxyguanidine is a chemical compound that belongs to the class of guanidines It is characterized by the presence of a fluorophenyl group attached to the guanidine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’'-(4-Fluorophenyl)-N-hydroxyguanidine typically involves the reaction of 4-fluoroaniline with cyanamide under acidic conditions to form the corresponding guanidine derivative. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of N’'-(4-Fluorophenyl)-N-hydroxyguanidine can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistent quality and purity of the final product.
化学反応の分析
Types of Reactions
N’'-(4-Fluorophenyl)-N-hydroxyguanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding nitroso derivative.
Reduction: Reduction of the compound can yield the corresponding amine.
Substitution: The fluorine atom in the phenyl ring can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and are carried out in polar solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
Chemistry
- Building Block for Synthesis : Guanidine derivatives are often used as intermediates in organic synthesis. The unique functional groups allow for the formation of more complex molecules, making them valuable in synthetic chemistry.
- Reactivity Studies : Researchers investigate the reactivity of N-(4-fluorophenyl)-N'-hydroxy- through various chemical reactions such as oxidation, reduction, and substitution. These studies help understand the compound's behavior under different conditions.
Biology
- Biochemical Probes : The compound is explored as a biochemical probe to study cellular processes, particularly in signaling pathways involving enzymes and receptors. Its ability to interact with biological molecules makes it a candidate for further exploration in cellular biology.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of guanidine compounds exhibit antimicrobial properties against various bacterial strains. This potential positions them as candidates for developing new antibiotics.
Medicine
- Therapeutic Potential : Research indicates that N-(4-fluorophenyl)-N'-hydroxy- may have therapeutic applications in treating diseases such as cancer or neurodegenerative disorders. Its mechanism of action involves modulating specific molecular targets, which can lead to significant therapeutic effects.
- Drug Design : The compound serves as a model for designing new drugs that target specific receptors or enzymes involved in disease pathways. Its structural characteristics allow for modifications that can enhance potency and selectivity.
Industry
- Material Development : In industrial applications, guanidine derivatives are utilized in the development of new materials with desirable properties such as thermal stability and solubility.
- Chemical Processes : The compound is also investigated for its role in catalysis and other chemical processes that require efficient reaction pathways.
Case Studies
Several case studies illustrate the practical applications of N-(4-fluorophenyl)-N'-hydroxy-:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated effectiveness against E. coli with an MIC of 1250 µg/mL, suggesting potential for antibiotic development. |
| Study B | Biochemical Probing | Showed that the compound modulates enzyme activity related to apoptosis in cancer cells, highlighting its therapeutic potential. |
| Study C | Synthetic Applications | Utilized as an intermediate in synthesizing more complex guanidine derivatives with enhanced biological activity. |
作用機序
The mechanism of action of N’'-(4-Fluorophenyl)-N-hydroxyguanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme targeted. Additionally, the fluorophenyl group can enhance the compound’s binding affinity and specificity for its target.
類似化合物との比較
Similar Compounds
- N’'-(4-Chlorophenyl)-N-hydroxyguanidine
- N’'-(4-Bromophenyl)-N-hydroxyguanidine
- N’'-(4-Methylphenyl)-N-hydroxyguanidine
Uniqueness
N’'-(4-Fluorophenyl)-N-hydroxyguanidine is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly influence the compound’s chemical and biological properties, such as its reactivity, stability, and binding affinity. Compared to its analogs with different substituents, the fluorinated compound often exhibits enhanced activity and selectivity in various applications.
特性
CAS番号 |
401510-51-8 |
|---|---|
分子式 |
C7H8FN3O |
分子量 |
169.16 g/mol |
IUPAC名 |
2-(4-fluorophenyl)-1-hydroxyguanidine |
InChI |
InChI=1S/C7H8FN3O/c8-5-1-3-6(4-2-5)10-7(9)11-12/h1-4,12H,(H3,9,10,11) |
InChIキー |
IVFJUPFFVGHRSI-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N=C(N)NO)F |
正規SMILES |
C1=CC(=CC=C1N=C(N)NO)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















